molecular formula C16H15Cl2N3O3 B5104896 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide

2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide

Cat. No. B5104896
M. Wt: 368.2 g/mol
InChI Key: ZIIOGIVHUZLUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of amides and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of blood vessels, which is important for the growth and metastasis of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide in lab experiments is its potential as a novel anticancer and antibacterial agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to investigate its mechanism of action in more detail. Additionally, it would be interesting to study the structure-activity relationship of this compound in order to design more potent analogs. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and economical production.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide involves the reaction between 2-chloro-4-nitroaniline and 3-aminopropyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to form the final compound.

Scientific Research Applications

2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been found to have potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

2-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIOGIVHUZLUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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